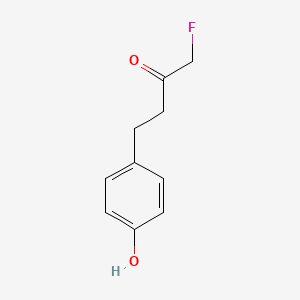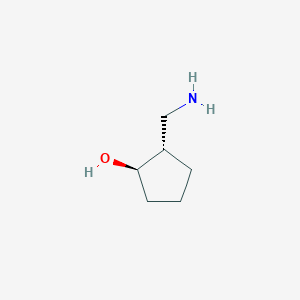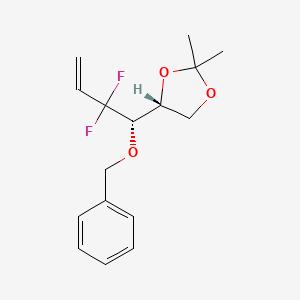
1-Fluoro-4-(4-hydroxyphenyl)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-4-(4-hydroxyphenyl)butan-2-one is an organic compound with the molecular formula C10H11FO2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Fluoro-4-(4-hydroxyphenyl)butan-2-one can be synthesized through several methods. One common approach involves the fluorination of 4-(4-hydroxyphenyl)butan-2-one using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of 4-(4-hydroxyphenyl)butan-2-one in an appropriate solvent, such as acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques, such as chromatography, may be employed to achieve high-quality product .
Análisis De Reacciones Químicas
Types of Reactions
1-Fluoro-4-(4-hydroxyphenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 4-(4-hydroxyphenyl)butanoic acid.
Reduction: Formation of 1-fluoro-4-(4-hydroxyphenyl)butanol.
Substitution: Formation of 1-azido-4-(4-hydroxyphenyl)butan-2-one or 1-thio-4-(4-hydroxyphenyl)butan-2-one.
Aplicaciones Científicas De Investigación
1-Fluoro-4-(4-hydroxyphenyl)butan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-Fluoro-4-(4-hydroxyphenyl)butan-2-one involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also modulate enzyme activity and signaling pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
1-Fluoro-4-(4-hydroxyphenyl)butan-2-one can be compared with other similar compounds, such as:
4-(4-Hydroxyphenyl)butan-2-one (Raspberry Ketone): Lacks the fluorine atom, resulting in different chemical and biological properties.
1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one: Contains three fluorine atoms, which may enhance its stability and reactivity.
4-(4-Hydroxyphenyl)-2-butanone: Similar structure but without the fluorine atom, leading to different reactivity and applications.
Propiedades
Fórmula molecular |
C10H11FO2 |
|---|---|
Peso molecular |
182.19 g/mol |
Nombre IUPAC |
1-fluoro-4-(4-hydroxyphenyl)butan-2-one |
InChI |
InChI=1S/C10H11FO2/c11-7-10(13)6-3-8-1-4-9(12)5-2-8/h1-2,4-5,12H,3,6-7H2 |
Clave InChI |
FZFFBKFXQBTDHQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCC(=O)CF)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-[(2-Dimethylaminoethyl)sulfonamido)]phenylboronic acid pinacol ester](/img/structure/B15234991.png)



![Thiazolo[5,4-c]pyridine-2-carbonitrile](/img/structure/B15235031.png)

